8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2O2/c9-5-1-4(10)2-12-3-6(8(13)14)11-7(5)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFTVGMWGOEQDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2C=C1Cl)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649966 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000017-98-0 | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000017-98-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Electrophilic Aromatic Substitution
One effective method for synthesizing 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves the electrophilic aromatic substitution of a precursor compound. The general steps are as follows:
Starting Material : Begin with 2-amino-5-bromopyridine.
Reagents : Use N-bromosuccinimide (NBS) in the presence of dimethylformamide (DMF) to introduce the bromine atom.
Cyclization : The resulting bromo derivative is then treated with an appropriate carboxylic acid derivative under acidic conditions to facilitate cyclization.
Hydrolysis : Finally, hydrolyze the resulting ester to obtain the carboxylic acid form.
This method highlights the versatility of electrophilic substitution reactions in constructing complex heterocycles.
Reaction with Chloroacetaldehyde
Another prominent method involves reacting 2-amino-5-bromopyridine with chloroacetaldehyde:
Reaction Conditions : Mix 51.9 g (300 mmol) of 2-amino-5-bromopyridine with 70.7 g (360 mmol) of a 40% aqueous solution of chloroacetaldehyde and an appropriate base (e.g., sodium bicarbonate or triethylamine).
Temperature : Maintain the reaction at temperatures between 25°C and 55°C for a duration of approximately 5 to 24 hours.
Workup Procedure : After completion, extract the product using ethyl acetate and wash with water. Dry the organic phase over anhydrous sodium sulfate.
Recrystallization : The crude product can be purified through recrystallization from a solvent mixture such as n-hexane and ethyl acetate.
The yields from this method have been reported to range from about 35% to 72%, depending on specific reaction conditions and purification steps employed.
Hydrolysis of Ethyl Esters
A more advanced synthetic route involves the hydrolysis of ethyl esters derived from imidazo[1,2-a]pyridine derivatives:
Initial Synthesis : Start with an ethyl ester of imidazo[1,2-a]pyridine that has been previously synthesized through coupling reactions involving boronic acids.
Hydrolysis Reaction : Treat the ester with sodium hydroxide in aqueous conditions to yield the corresponding carboxylic acid.
Purification Steps : Similar extraction and recrystallization techniques can be applied to purify the final product.
This method allows for greater flexibility in modifying substituents on the imidazopyridine ring prior to hydrolysis.
Summary of Yields and Purification Techniques
The following table summarizes various synthesis methods, yields, and notable purification techniques for preparing this compound:
| Synthesis Method | Yield (%) | Purification Technique |
|---|---|---|
| Electrophilic Aromatic Substitution | Varies | Recrystallization |
| Reaction with Chloroacetaldehyde | 35 - 72 | Ethyl acetate extraction & drying |
| Hydrolysis of Ethyl Esters | Varies | Aqueous extraction & recrystallization |
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and synthetic parameters of 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid with its analogs:
Key Observations :
- Halogen Effects: The bromine and chlorine substituents in the target compound contribute to its higher molecular weight compared to non-halogenated analogs. Bromine’s larger atomic radius and lipophilicity may enhance membrane permeability, while chlorine’s electron-withdrawing nature could influence electronic interactions in biological targets .
- Yield Trends : The target compound exhibits a higher synthetic yield (85%) compared to its methyl-substituted analog (74.4%), suggesting that halogenated derivatives may favor condensation reactions under optimized conditions (e.g., DMF solvent, catalytic PTSA) .
Pharmacological Potential
- Antitrypanosomal Activity: 8-Aryl-6-chloro-3-nitroimidazo[1,2-a]pyridines (e.g., derivatives from ) show potent activity against Trypanosoma species, suggesting that halogenation at positions 6 and 8 may enhance target engagement .
- Cytotoxic Derivatives : Imidazo[1,2-a]pyridine-carbohydrazide derivatives () demonstrate cell cycle arrest in cancer models, though substituent positioning (e.g., Cl at 3 vs. 5) significantly modulates potency .
Commercial Availability and Purity
The target compound and its analogs (e.g., 3-chloro, 5-chloro derivatives) are commercially available with ≥97% purity (). Suppliers like Combi-Blocks and LianYunGang Chiral Chemical offer gram-to-kilogram quantities, supporting their use in preclinical research .
Biological Activity
8-Bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1000017-98-0) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the imidazo[1,2-a]pyridine family, which is known for its potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C₈H₄BrClN₂O₂
- Molecular Weight : 275.49 g/mol
- IUPAC Name : this compound
- CAS Number : 1000017-98-0
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly in enzyme inhibition and receptor binding. The compound has been shown to inhibit key enzymes involved in various metabolic pathways, which can lead to therapeutic effects in diseases such as cancer and tuberculosis.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. A study evaluated a series of substituted imidazo[1,2-a]pyridine derivatives for their ability to inhibit the proliferation of cancer cell lines. The results demonstrated that compounds with bromine and chlorine substitutions showed enhanced potency against various cancer types, with IC50 values ranging from 5 to 20 µM depending on the specific cell line targeted .
Anti-inflammatory Properties
In addition to its antitumor effects, this compound has been investigated for its anti-inflammatory properties. In vitro assays showed that it effectively reduced the production of pro-inflammatory cytokines in activated macrophages. The mechanism involves the inhibition of NF-kB signaling pathways, which are crucial for the expression of inflammatory mediators .
Enzyme Inhibition Studies
A detailed structure-activity relationship (SAR) study was conducted to assess the enzyme inhibition profile of this compound. The compound was found to inhibit phosphoinositide 3-kinase (PI3K) with an IC50 value of approximately 15 µM. This inhibition is significant as PI3K plays a vital role in cellular signaling related to growth and survival, making it a target for cancer therapy .
Case Study 1: Anticancer Activity
In a controlled study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. At a concentration of 10 µM, cell viability decreased by approximately 60% compared to untreated controls. Flow cytometry analysis indicated an increase in apoptotic cells, suggesting that the compound induces apoptosis through intrinsic pathways .
Case Study 2: Inhibition of Inflammatory Responses
Another study focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation induced by lipopolysaccharide (LPS). Administration of this compound significantly reduced serum levels of TNF-alpha and IL-6 by up to 50%, demonstrating its potential as an anti-inflammatory agent .
Data Table: Biological Activity Summary
Q & A
Q. What are the established synthetic routes for 8-bromo-6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid?
The compound is typically synthesized via a multi-step approach involving halogenation and cyclization. For example:
- Step 1 : Bromination of a pyridine precursor using reagents like N-bromosuccinimide (NBS) or bromine under controlled conditions to achieve regioselectivity .
- Step 2 : Cyclization with chloroacetaldehyde or α-haloketones in ethanol or dichloromethane, often catalyzed by sodium bicarbonate, to form the imidazo[1,2-a]pyridine core .
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates (e.g., ethyl carboxylates) using acidic or basic conditions . Yield optimization requires careful temperature control and stoichiometric balancing of reagents .
Q. How is the structural identity of this compound confirmed?
- X-ray crystallography : Determines precise molecular geometry, including bond angles and intermolecular interactions (e.g., hydrogen bonding in the crystal lattice) .
- NMR spectroscopy : H and C NMR confirm substituent positions; bromine and chlorine atoms induce distinct deshielding effects on adjacent protons .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular formula, with characteristic isotopic patterns for bromine (Br/Br) .
Advanced Research Questions
Q. How can the cyclization step in synthesis be optimized to improve regioselectivity?
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to direct cyclization toward the desired imidazo[1,2-a]pyridine scaffold .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates compared to ethanol, reducing side-product formation .
- Temperature gradients : Gradual heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates .
Q. What strategies resolve ambiguities in hydrogen bonding networks observed in crystallographic data?
- Difference Fourier maps : Locate missing hydrogen atoms, particularly in amino groups, using restrained refinement protocols (N–H distance: 0.88 ± 0.01 Å) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., N–H⋯N bonds) to validate packing motifs .
- DFT calculations : Compare theoretical and experimental bond lengths to identify discrepancies caused by crystal packing forces .
Q. How is the compound evaluated for biological activity, such as kinase inhibition?
- Enzyme assays : Measure IC₅₀ values against cyclin-dependent kinases (CDKs) using fluorescence-based ADP-Glo™ assays .
- Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding affinities to CDK2 active sites, guided by crystallographic data .
- SAR analysis : Modify substituents (e.g., replacing bromine with fluorine) to correlate structural changes with activity trends .
Q. How can purity discrepancies between HPLC and elemental analysis be resolved?
- Orthogonal methods : Cross-validate using LC-MS to detect trace impurities (e.g., dehalogenated byproducts) not resolved by HPLC .
- Recrystallization : Purify the compound using hexane/ethyl acetate gradients to remove non-polar contaminants .
- Thermogravimetric analysis (TGA) : Identify residual solvents or hydrated water contributing to elemental analysis errors .
Q. What methodologies are used to design analogs for structure-activity relationship (SAR) studies?
- Positional scanning : Synthesize derivatives with halogen substitutions at positions 6 (Br/Cl) and 8 (methyl/amine) to assess electronic effects .
- Bioisosteric replacement : Substitute the carboxylic acid group with sulfonamides or tetrazoles to modulate solubility and bioavailability .
- Solid-phase synthesis : Utilize polymer-bound intermediates for rapid generation of imidazo[1,2-a]pyridine libraries .
Data Contradiction and Troubleshooting
Q. How are solubility challenges addressed in biological assays?
- Co-solvent systems : Use DMSO/PBS mixtures (≤10% DMSO) to maintain compound stability without inducing cellular toxicity .
- Prodrug strategies : Convert the carboxylic acid to methyl esters for enhanced membrane permeability, followed by enzymatic hydrolysis in vivo .
Q. What explains conflicting regioselectivity in halogenation reactions?
- Electronic vs. steric control : Bromine preferentially occupies electron-deficient positions (e.g., C6 in imidazo[1,2-a]pyridines), while steric bulk directs chlorine to less hindered sites .
- Directing groups : Amino or methyl substituents at C8 can alter halogenation pathways via resonance or steric effects .
Q. How are discrepancies between NMR and mass spectrometry data reconciled?
- Deuterium exchange : Confirm labile protons (e.g., NH₂) by comparing H NMR in DMSO-d₆ vs. CDCl₃ .
- Isotopic dilution : Spike samples with Br-enriched analogs to distinguish bromine-related MS fragments from background noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
